N-1,3-Benzothiazol-2-yl-N-ethenylurea
Description
Properties
CAS No. |
46421-64-1 |
|---|---|
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-ethenylurea |
InChI |
InChI=1S/C10H9N3OS/c1-2-13(9(11)14)10-12-7-5-3-4-6-8(7)15-10/h2-6H,1H2,(H2,11,14) |
InChI Key |
UGLPKOGHUYOEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN(C1=NC2=CC=CC=C2S1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-Benzothiazol-2-yl-N-ethenylurea can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with isocyanates under mild conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
N-1,3-Benzothiazol-2-yl-N-ethenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzothiazoles, halobenzothiazoles
Scientific Research Applications
N-1,3-Benzothiazol-2-yl-N-ethenylurea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains.
Medicine: Studied for its potential as an anticancer agent. Benzothiazole derivatives have been found to inhibit the growth of cancer cells by interfering with specific cellular pathways.
Mechanism of Action
The mechanism of action of N-1,3-Benzothiazol-2-yl-N-ethenylurea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Features of Benzothiazol-2-yl Derivatives
Key Observations :
- Planarity: Benzothiazol-2-yl benzamides (e.g., N-(Benzothiazol-2-yl)-3-chlorobenzamide) exhibit near-planar structures due to intramolecular hydrogen bonds (N—H⋯N) and trans-amide conformations .
- Hydrogen Bonding : Urea derivatives generally exhibit stronger hydrogen-bonding capacity compared to amides or thioureas, which could enhance biological activity or material stability .
Table 2: Antifungal Activities of Benzothiazol Derivatives
Key Observations :
- Thiadiazol-thiochroman hybrids (e.g., compound 3a) demonstrate potent antifungal activity (MIC = 8 μg·mL⁻¹) against dermatophytes like E. floccosum, outperforming fluconazole .
- The urea group in this compound may improve antifungal efficacy compared to amides or thioureas, as urea derivatives often exhibit stronger hydrogen-bonding interactions with biological targets .
Electronic and Material Properties
Benzothiazole derivatives are valued in materials science for their optical and electronic properties. For example:
- Halogen-Substituted Benzothiazoles : Electron-withdrawing groups (e.g., Cl, Br) enhance charge-transfer interactions, improving luminescence and flexibility in optoelectronic applications .
- Benzotriazole-Benzothiazole Hybrids : Dual heterocyclic systems (e.g., N-Benzothiazol-2-yl-2-benzotriazol-1-yl-acetamide) exhibit enhanced π-π stacking, beneficial for organic semiconductors .
Q & A
Q. Table 1: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 12h | 65–75 | Hydrolysis of ethenyl group |
| Suzuki Coupling | Pd catalyst, THF, reflux, 8h | 50–60 | Purification of byproducts |
Basic: How should researchers characterize this compound to confirm structural integrity?
Answer:
A multi-technique approach is essential:
- Single-Crystal XRD : Resolve bond lengths and angles (e.g., C–N bond ≈ 1.34 Å, benzothiazole ring planarity). Use SHELXL for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm ethenyl protons (δ 5.2–5.8 ppm) and benzothiazole carbons (δ 150–160 ppm) .
- FT-IR : Detect urea C=O stretch (~1680 cm⁻¹) and benzothiazole C–S vibrations (~690 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 263.0821 (calculated) .
Basic: What preliminary bioactivity screening strategies are suitable for this compound?
Answer:
Prioritize assays aligned with benzothiazole pharmacology:
- Antimicrobial Activity : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) with positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Target tyrosine kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ < 10 µM suggests therapeutic potential) .
Advanced: How can crystallographic data resolve contradictions in reported molecular geometries?
Answer:
Discrepancies in bond angles or conformations arise from polymorphic forms or solvent interactions. Mitigation strategies:
- High-Resolution XRD : Compare datasets (e.g., CCDC 2124146 vs. 2193760) to identify lattice effects .
- DFT Calculations : Optimize gas-phase geometry (B3LYP/6-31G*) and overlay with experimental data to assess environmental influences .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) that distort geometries .
Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values)?
Answer:
Contradictions often stem from assay conditions or cell line variability. Resolve via:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS recommendations for cytotoxicity .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) .
- Mechanistic Studies : Use siRNA knockdown or isotopic labeling to confirm target engagement specificity .
Advanced: What strategies optimize the compound’s selectivity in kinase inhibition?
Answer:
Leverage structure-activity relationship (SAR) insights:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzothiazole C6 position to enhance ATP-binding pocket interactions .
- Molecular Docking : Use AutoDock Vina to predict binding poses against kinases (e.g., EGFR, VEGFR2) and prioritize derivatives with ∆G < -9 kcal/mol .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced: How can environmental stability and degradation pathways be studied?
Answer:
Assess ecological impact via:
- Hydrolytic Degradation : Incubate in buffers (pH 3–10) at 40°C and monitor by LC-MS. Benzothiazole ring cleavage products indicate instability .
- Photolysis Studies : Expose to UV-Vis light (λ = 254 nm) and quantify degradation products (e.g., urea derivatives) using GC-MS .
- QSAR Modeling : Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) via EPI Suite or TEST software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
